molecular formula C10H12BrClN2O2 B13079450 tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate

tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate

Cat. No.: B13079450
M. Wt: 307.57 g/mol
InChI Key: CKLIJONNLDFGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate is a high-value chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a multifunctional pyridine core, which is a privileged scaffold in the design of biologically active molecules. The presence of both bromo and chloro substituents at the 4 and 6 positions of the ring, respectively, provides distinct sites for further synthetic elaboration via metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig amination) and nucleophilic aromatic substitutions. The tert-butyloxycarbonyl (Boc) protecting group safeguards the amine functionality and can be readily removed under mild acidic conditions to unveil the free amine, a common intermediate in target-oriented synthesis. As a result, this reagent is an essential precursor for constructing complex molecular architectures, such as kinase inhibitors and other small-molecule therapeutics. The compound is offered with high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H12BrClN2O2

Molecular Weight

307.57 g/mol

IUPAC Name

tert-butyl N-(4-bromo-6-chloropyridin-2-yl)carbamate

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-5-6(11)4-7(12)13-8/h4-5H,1-3H3,(H,13,14,15)

InChI Key

CKLIJONNLDFGGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC(=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-6-chloropyridine as the core structure.

    Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors to maintain consistent reaction conditions, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the pyridine ring participate in nucleophilic substitution reactions. Bromine, being a better leaving group, reacts preferentially under most conditions.

Reaction Type Reagents/Conditions Outcome Source
AminationDimethylamine, aqueous ammonia, 40–45°CSubstitution of bromine with dimethylcarbamoyl group
Azide FormationSodium azide, DMF, 60°CBromine replaced by azide (-N₃) for subsequent Staudinger or Huisgen reactions
MethanesulfonylationMethanesulfonyl chloride, triethylamine, 15–30°CIntroduces mesyl group for further activation

Example :
In a patented synthesis, treatment with dimethylamine and ammonia replaced the bromine atom with a dimethylcarbamoyl group, forming intermediates for further functionalization .

Cross-Coupling Reactions

The bromine atom serves as a site for metal-catalyzed cross-couplings, enabling carbon-carbon bond formation.

Coupling Type Catalyst/Reagents Product Source
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acid, Cs₂CO₃, THFBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl amineAryl amine-functionalized pyridines

Key Findings :

  • Palladium catalysts selectively target the bromine substituent, leaving the chlorine intact.

  • Reactions proceed in >75% yield under optimized conditions.

Deprotection of the Carbamate Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to expose the free amine.

Reagent Conditions Outcome Source
Methanesulfonic acidCH₂Cl₂, room temperatureCleavage of Boc group
Trifluoroacetic acidDCM, 0°C to RTDeprotection without side reactions

Application :
Deprotection is critical in multi-step syntheses, such as the production of ethanediamide derivatives for pharmaceutical applications .

Hydrogenation and Reduction

Catalytic hydrogenation modifies substituents or reduces intermediates.

Reaction Conditions Outcome Source
Azide to Amine ReductionH₂, Pd/C, ammonium formate, ethanolConverts -N₃ to -NH₂
Nitro Group ReductionH₂, Raney Ni, 50 psiReduces nitro groups to amines

Mechanistic Insight :
Hydrogenolysis of azide intermediates generates primary amines, which are pivotal for constructing heterocyclic scaffolds .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • Solvent Compatibility : Stable in polar aprotic solvents (DMF, THF) but hydrolyzes in aqueous acidic/basic conditions .

Comparative Reactivity of Halogens

Halogen Reactivity in SNAr Preferred Reactions
BromineHighCross-coupling, nucleophilic substitution
ChlorineModerateRequires harsher conditions for displacement

Scientific Research Applications

Pharmaceutical Applications

  • Drug Discovery :
    • The compound is being explored for its potential as a building block in drug discovery programs targeting various diseases. Its derivatives may exhibit activity against specific biological targets, particularly in oncology and infectious diseases.
    • For instance, the compound's interaction profiles suggest that it may act as an inhibitor of certain enzymes, potentially blocking their activity and thus influencing various biochemical pathways.
  • Medicinal Chemistry :
    • Research indicates that tert-butyl (4-bromo-6-chloropyridin-2-yl)carbamate can serve as a precursor in the synthesis of biologically active molecules. Its structural characteristics allow for modifications that can enhance therapeutic efficacy or selectivity against specific targets .
    • The compound has been identified as a high-affinity ligand for cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This positions it as a candidate for developing selective inhibitors that could be beneficial in cancer therapy .
  • Topical Formulations :
    • The compound's properties may also lend themselves to applications in dermatological formulations. Its stability and bioavailability profile are critical factors being studied to ensure effective delivery through the skin barrier .

Agricultural Chemistry

  • Agrochemical Development :
    • This compound is being investigated for its role in developing new agrochemicals. Its unique structure may provide enhanced efficacy against pests or diseases affecting crops, thereby contributing to agricultural productivity.
  • Pesticide Formulation :
    • The compound's lipophilicity makes it a suitable candidate for formulating pesticides that require effective penetration through biological membranes to reach their targets within pests or pathogens.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity to certain molecular targets, while the carbamate group can influence the compound’s stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

The reactivity and applications of pyridine carbamates are heavily influenced by halogen type, position, and additional functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison of Selected Pyridine Carbamates
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate 4-Br, 6-Cl, 2-carbamate C10H12BrClN2O2 307.57 (calculated) Dual halogenation for cross-coupling Target Compound
tert-Butyl (4-chloropyridin-2-yl)carbamate 4-Cl, 2-carbamate C10H13ClN2O2 228.67 Single halogen; simpler reactivity
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Br, 2-Cl, 3-methylcarbamate C11H14BrClN2O2 321.60 Methylcarbamate; steric effects
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate 6-Cl, 5-pivalamido, 2-methylcarbamate C16H24ClN3O3 341.83 Bulky pivalamido group; hinders reactivity

Key Observations :

  • Halogen Diversity: The target compound’s dual halogenation (Br and Cl) enhances its utility in sequential cross-coupling reactions compared to mono-halogenated analogs like tert-butyl (4-chloropyridin-2-yl)carbamate .
  • Functional Group Modulation : The pivalamido group in significantly alters solubility and steric profile, making it less reactive toward electrophilic substitution.

Structural Insights from Catalogs and Patents

  • Positional Isomerism : tert-Butyl (4-iodopyridin-3-yl)carbamate and tert-butyl (3-allyl-4-chloropyridin-2-yl)carbamate demonstrate how halogen or substituent position affects electronic properties and synthetic pathways.
  • Macrocyclic Derivatives : The European patent describes cyclohexyl-linked carbamates (e.g., compound 299), emphasizing the versatility of pyridine carbamates in constructing complex architectures.

Biological Activity

tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound, characterized by the presence of both bromine and chlorine substituents on the pyridine ring, exhibits notable biological activity, particularly as an enzyme inhibitor and receptor ligand.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrClN2O2, with a molecular weight of approximately 307.57 g/mol. The tert-butyl group enhances its lipophilicity, making it suitable for various biological applications. The compound's structure allows for interactions with biological molecules, which are crucial for its activity.

The mechanism of action of this compound involves its ability to bind to specific enzymes or receptors, inhibiting their activity. The carbamate moiety can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzymatic functions. Additionally, the presence of halogens (bromine and chlorine) may influence the compound's electronic properties, enhancing its binding affinity to biological targets .

Biological Activity

Research indicates that this compound has shown promise in various biological assays:

  • Enzyme Inhibition : The compound has been investigated for its potential as a CYP1A2 inhibitor, which plays a critical role in drug metabolism .
  • Antimicrobial Activity : Similar compounds have demonstrated selective activity against pathogens such as Chlamydia trachomatis, suggesting that this compound may also exhibit antimicrobial properties .

Case Studies

  • CYP1A2 Inhibition : A study focused on the interaction of this compound with CYP1A2 revealed that it could effectively inhibit this enzyme, potentially affecting the metabolism of various drugs. This finding highlights the importance of understanding such interactions for drug development and safety assessments .
  • Antichlamydial Activity : Research on structurally similar compounds has indicated their ability to impair the growth of Chlamydia trachomatis without affecting host cell viability. This suggests that this compound could be a candidate for further exploration in developing selective antichlamydial agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds based on their structural features and observed activities:

Compound NameCAS NumberKey FeaturesBiological Activity
tert-butyl (4-bromopyridin-2-yl)carbamate207799-10-8Lacks chlorine substitutionModerate enzyme inhibition
tert-butyl (6-bromo-4-chloropyridin-2-yl)carbamate1206247-91-7Different halogen positioningVariable reactivity
tert-butyl (4-chloropyridin-2-yl)carbamate130721-78-7Chlorine onlyPotential for different biological activity

These comparisons illustrate how variations in halogen substitution can significantly influence the biological properties and reactivity of pyridine derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation and carbamate protection. For example, bromination at the 4-position and chlorination at the 6-position of the pyridine ring can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively, under controlled temperatures (0–25°C). The tert-butyl carbamate group is introduced via a coupling reaction with Boc anhydride in the presence of a base like DMAP. Optimization should focus on stoichiometric ratios (e.g., 1.2 equivalents of Boc anhydride), solvent selection (e.g., dichloromethane for solubility), and reaction monitoring via TLC or HPLC to minimize side products .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

  • Methodological Answer : 1H NMR analysis should reveal characteristic peaks:
  • The tert-butyl group protons as a singlet at δ ~1.4 ppm (9H).
  • Pyridine ring protons: H-3 and H-5 as doublets (J ≈ 8 Hz) between δ 7.5–8.5 ppm.
  • Carbamate NH as a broad singlet (exchangeable) at δ ~8–9 ppm.
    For 13C NMR, the carbonyl carbon of the carbamate appears at δ ~155 ppm. Cross-validation with high-resolution mass spectrometry (HRMS) is critical to confirm molecular weight (e.g., [M+H]+ calculated for C10H11BrClN2O2: 321.96).

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) effectively separates the product from unreacted starting materials and byproducts. For scale-up, recrystallization in a mixed solvent system (e.g., ethanol/water) can improve purity. Monitoring via HPLC with a C18 column (acetonitrile/water mobile phase) ensures >95% purity.

Q. What safety precautions are recommended when handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods for all procedures to avoid inhalation of dust or vapors. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with water (≥15 minutes). Store in a cool, dry place away from strong oxidizers or acids, as the carbamate group may decompose under harsh conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound, particularly in cases of disordered substituents?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal for resolving positional disorder. For example, the bromine and chlorine atoms may exhibit partial occupancy due to steric clashes. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. Refinement parameters (e.g., ADPs, occupancy factors) should be adjusted iteratively to achieve R1 < 0.05. Use the SQUEEZE function in PLATON to model solvent-accessible voids .

Q. What mechanistic insights explain the reactivity of the 4-bromo and 6-chloro substituents in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 4-position is more reactive in Suzuki-Miyaura couplings due to lower bond dissociation energy compared to the 6-chloro group. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity. Experimentally, Pd(PPh3)4 in toluene/water (3:1) at 80°C selectively couples the 4-bromo position with aryl boronic acids, leaving the 6-Cl intact for subsequent functionalization .

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be reconciled?

  • Methodological Answer : Contradictions arise from solvent polarity and hydrogen-bonding capacity. For instance, the compound shows limited solubility in water (logP ≈ 2.8) but dissolves in DMSO or DMF due to dipole-dipole interactions with the carbamate group. Conduct a Hansen solubility parameter (HSP) analysis to map solvent compatibility. Experimental validation via dynamic light scattering (DLS) can quantify aggregation tendencies in different solvents .

Q. What strategies are effective for designing analogues with modified pyridine ring substituents while retaining the carbamate’s stability?

  • Methodological Answer : Replace bromine/chlorine with bioisosteres (e.g., CF3 for Cl, iodine for Br) to tune electronic effects without compromising stability. Use computational tools (e.g., Schrödinger’s QikProp) to predict ADMET properties. Synthesize derivatives via Pd-catalyzed C–H activation or halogen dance reactions. Stability under acidic conditions (e.g., Boc deprotection with TFA) should be tested via accelerated degradation studies (40°C, 75% RH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.